molecular formula C13H25Cl2N3 B2823058 4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride CAS No. 1909306-36-0

4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride

Cat. No.: B2823058
CAS No.: 1909306-36-0
M. Wt: 294.26
InChI Key: VPBIPWMJPAEQKJ-UHFFFAOYSA-N
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Description

4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine dihydrochloride is a piperidine derivative functionalized with a 3,5-diethyl-substituted pyrazole ring via a methyl linker. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound is identified by CAS numbers 1955519-44-4 (monohydrochloride) and 791064-62-5 (dihydrochloride) and is utilized in drug discovery as a building block for bioactive molecules .

Key structural features include:

  • Piperidine core: A six-membered amine ring providing basicity and conformational flexibility.
  • Dihydrochloride salt: Improves aqueous solubility compared to the free base.

Properties

IUPAC Name

4-[(3,5-diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3.2ClH/c1-3-12-9-13(4-2)16(15-12)10-11-5-7-14-8-6-11;;/h9,11,14H,3-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBIPWMJPAEQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC2CCNCC2)CC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride typically involves the reaction of 3,5-diethylpyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole or piperidine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Salt Form Key Properties References
4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine dihydrochloride C₁₃H₂₈Cl₂N₃ ~300.9 Diethylpyrazolylmethyl Dihydrochloride High lipophilicity; enhanced solubility via salt form
3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c) C₁₅H₂₃Cl₂N₃O₂ ~356.3 Dimethoxybenzyloxyimino Dihydrochloride Melting point: 189–192°C; MS-ESI m/z: 278 (M+H)+
4-(Diphenylmethoxy)piperidine hydrochloride C₁₈H₂₂ClNO 303.83 Diphenylmethoxy Hydrochloride High molecular weight; aromatic interactions
4-[(Methylthio)methyl]piperidine hydrochloride C₇H₁₆ClNS ~189.7 Methylthiomethyl Hydrochloride Sulfur-containing; moderate polarity
1-[(3,5-Dimethylpyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride C₁₁H₂₀ClN₃O₂S 293.81 Sulfonylpyrazolyl Hydrochloride Polar sulfonyl group; low solubility

Key Observations :

  • Lipophilicity: The diethylpyrazole group in the target compound increases lipophilicity compared to dimethoxybenzyloxyimino (13c) or sulfonylpyrazolyl derivatives .
  • Solubility: Dihydrochloride salts (target and 13c) exhibit superior aqueous solubility over monohydrochlorides (e.g., ) .
  • Thermal Stability: Compound 13c demonstrates a high melting point (189–192°C), suggesting strong crystalline packing due to its oxyimino group .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-[(3,5-diethylpyrazol-1-yl)methyl]piperidine dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Skin/Eye Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing. Use pH-neutral soap for skin decontamination .
  • Inhalation : Transfer to fresh air; monitor for respiratory distress. Use fume hoods during synthesis .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid incompatible reagents (e.g., strong oxidizers) .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodological Answer :

  • Analytical Techniques : Use 1H^1H-/13C^{13}C-NMR to verify pyrazole and piperidine ring connectivity. Mass spectrometry (ESI-MS) confirms molecular weight (expected: ~292.2 g/mol) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) detects impurities (<1% threshold) .

Q. What are the common synthetic routes for piperidine-pyrazole derivatives?

  • Methodological Answer :

  • Step 1 : Alkylation of 3,5-diethylpyrazole with 4-(chloromethyl)piperidine under reflux (toluene, 80°C, 12h).
  • Step 2 : Salt formation via HCl gas bubbling in anhydrous ethanol. Typical yields: 60–75% .
  • Optimization : Adjust molar ratios (1:1.2 pyrazole:alkylating agent) and use phase-transfer catalysts (e.g., TBAB) to enhance efficiency .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of pyrazole functionalization in this compound?

  • Methodological Answer :

  • Substitution Reactions : Pyrazole C-4 position is electrophilic. Use nucleophiles (e.g., Grignard reagents) in THF at –20°C to minimize side reactions .
  • Oxidation : Hydrogen peroxide (30%) in acetic acid selectively oxidizes pyrazole methyl groups to carboxylates .
  • Table 1 : Reaction Outcomes
ReagentProductYield (%)
NaBH4\text{NaBH}_4Reduced pyrazole-piperidine adduct45
H2O2\text{H}_2\text{O}_2Pyrazole-3,5-dicarboxylic acid derivative62

Q. How can contradictory biological activity data be resolved for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50_{50} assays across 5–100 µM ranges to identify biphasic effects (e.g., antimicrobial vs. cytotoxic thresholds) .
  • Target Validation : Use CRISPR knockouts or siRNA silencing (e.g., CYP450 enzymes) to isolate mechanism-specific activity .
  • Table 2 : Biological Activity Profile
Assay TypeTargetResult (IC50_{50})
AntifungalCandida albicans18 µM
CytotoxicityHEK293 cells>100 µM

Q. What computational strategies predict the compound’s interaction with neurological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with σ1_1 receptor (PDB: 5HK1). Pyrazole moiety shows H-bonding with Tyr103; piperidine engages in hydrophobic pockets .
  • MD Simulations : GROMACS with CHARMM36 force field (100 ns trajectory) assesses binding stability (RMSD < 2.0 Å acceptable) .

Q. How can synthesis scalability challenges be addressed for this compound?

  • Methodological Answer :

  • Flow Chemistry : Microreactors (0.5 mL volume) reduce reaction time (2h vs. 12h batch) and improve heat dissipation .
  • Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) for safer solvent use .

Theoretical and Methodological Considerations

Q. How to integrate findings into existing pharmacological models?

  • Methodological Answer :

  • Framework Alignment : Map biological activity to polypharmacology models (e.g., kinase inhibition vs. GPCR modulation) using ChEMBL data .
  • Contradiction Resolution : Apply Bradford Hill criteria to assess causality in observed antitumor effects .

Q. What statistical methods resolve variability in spectroscopic data?

  • Methodological Answer :

  • Multivariate Analysis : PCA reduces noise in FTIR/NMR datasets. Outlier detection via Mahalanobis distance (α = 0.05) .

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